molecular formula C10H7Cl2N B1370531 1,3-Dichloro-7-methylisoquinoline CAS No. 21902-37-4

1,3-Dichloro-7-methylisoquinoline

Cat. No. B1370531
CAS RN: 21902-37-4
M. Wt: 212.07 g/mol
InChI Key: BPEFMJHEHCHWPC-UHFFFAOYSA-N
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Description

1,3-Dichloro-7-methylisoquinoline (DCMQ) is an aromatic compound with a wide range of applications in the chemical, pharmaceutical and biomedical industries. It is a colorless, odorless and crystalline solid that is soluble in water and organic solvents. DCMQ is used as an intermediate in the synthesis of drugs, dyes, and other fine chemicals. It is also used as a reagent in the laboratory for research purposes.

Scientific Research Applications

Synthesis Methods and Applications

1,3-Dichloro-7-methylisoquinoline and its derivatives play a significant role in various synthesis processes. For instance, the novel synthesis method of 7-hydroxy-6-methoxy-1-methylisoquinoline demonstrates the importance of substituted isoquinolines in producing complex alkaloids and other natural products (Melzer, Felber & Bracher, 2018). Similarly, the preparation of 1-methyl-3-phenylisoquinoline derivatives showcases the versatility of these compounds in synthesizing derivatives with varied substituents (Niemczak, Czerniak & Kopczyński, 2015).

Corrosion Inhibition

1-Methylisoquinoline, a closely related derivative, has been studied for its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid media. This study highlights the potential industrial applications of isoquinoline derivatives in protecting metals from corrosion (Al-Uqaily, 2015).

Pharmaceutical Applications

Isoquinoline derivatives have shown potential in pharmacological applications. For example, dichloro-tetrahydroisoquinoline exhibits inhibitory properties on phenylethanolamine N-methyltransferase, suggesting its potential use in therapeutic applications (Demarinis et al., 1981). Additionally, various isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity, indicating the role of these compounds in developing cancer treatments (Liu, Lin, Penketh & Sartorelli, 1995).

properties

IUPAC Name

1,3-dichloro-7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEFMJHEHCHWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(C=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648220
Record name 1,3-Dichloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-7-methylisoquinoline

CAS RN

21902-37-4
Record name 1,3-Dichloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichloro-7-methylisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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